molecular formula C13H18O B7995594 3-(4-Methyl-3-n-propoxyphenyl)-1-propene

3-(4-Methyl-3-n-propoxyphenyl)-1-propene

Cat. No.: B7995594
M. Wt: 190.28 g/mol
InChI Key: XZIKZMICPHKPCE-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-n-propoxyphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a methyl and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-n-propoxyphenyl)-1-propene typically involves the alkylation of 4-methylphenol with n-propyl bromide to form 4-methyl-3-n-propoxyphenol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired propene derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The propene group can be oxidized to form epoxides or diols.

    Reduction: The double bond in the propene group can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) for hydrogenation.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated alkanes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(4-Methyl-3-n-propoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-n-propoxyphenyl)-1-propene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-n-propoxyphenyl methyl sulfide
  • 1-(4-Methyl-3-n-propoxyphenyl)propan-2-ol

Uniqueness

3-(4-Methyl-3-n-propoxyphenyl)-1-propene is unique due to its propene group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both methyl and propoxy substituents on the phenyl ring further differentiates it from similar compounds, influencing its physical and chemical properties.

Properties

IUPAC Name

1-methyl-4-prop-2-enyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-6-12-8-7-11(3)13(10-12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIKZMICPHKPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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